2-(Thiophen-2-yl)-4,5-dihydrothiazole-4-carboxylic acid
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Overview
Description
2-(Thiophen-2-yl)-4,5-dihydrothiazole-4-carboxylic acid is a heterocyclic compound that features a thiophene ring fused with a thiazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both sulfur and nitrogen atoms in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-yl)-4,5-dihydrothiazole-4-carboxylic acid typically involves the activation of 2-(thiophen-2-yl)acetic acid by converting it into 2-(thiophen-2-yl)acetyl chloride. This intermediate is then reacted with 2-aminothiophene-3-carbonitrile under specific conditions . The reaction conditions often include the use of thionyl chloride for the activation step .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-2-yl)-4,5-dihydrothiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the carboxylic acid group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents or nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-(Thiophen-2-yl)-4,5-dihydrothiazole-4-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Thiophen-2-yl)-4,5-dihydrothiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the thiophene and thiazole rings allows for interactions with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A simpler analog with a single thiophene ring.
Thiazole-4-carboxylic acid: Contains only the thiazole ring.
2-(Thiophen-2-yl)thiazole: Lacks the carboxylic acid group.
Uniqueness
2-(Thiophen-2-yl)-4,5-dihydrothiazole-4-carboxylic acid is unique due to the combination of the thiophene and thiazole rings with a carboxylic acid group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
957626-89-0 |
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Molecular Formula |
C8H7NO2S2 |
Molecular Weight |
213.3 g/mol |
IUPAC Name |
2-thiophen-2-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C8H7NO2S2/c10-8(11)5-4-13-7(9-5)6-2-1-3-12-6/h1-3,5H,4H2,(H,10,11) |
InChI Key |
QFZARYOISNFWSM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=C(S1)C2=CC=CS2)C(=O)O |
Origin of Product |
United States |
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